molecular formula C23H19N3O5 B15343633 3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine

3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine

Cat. No.: B15343633
M. Wt: 417.4 g/mol
InChI Key: CDINHPHUIHRULP-UHFFFAOYSA-N
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Description

3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine is a complex organic compound exhibiting unique chemical properties, utilized across various scientific and industrial fields. This compound has a robust molecular structure featuring a combination of cyano, furan, oxazole, methoxy, and pyridine groups, each contributing to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine often involves multiple reaction steps. Starting materials like furan, oxazole, and pyridine derivatives undergo specific reactions such as:

  • Nitrile addition: Introduction of the cyano group.

  • Methoxylation: Adding methoxy groups under controlled conditions.

Typical reaction conditions might include:

  • Solvents like ethanol or dimethylformamide.

  • Catalysts like palladium or copper complexes.

  • Temperature control ranging between 50°C to 150°C.

Industrial Production Methods

On an industrial scale, this compound can be synthesized via a streamlined process that ensures high yield and purity:

  • Batch Reaction: Controlled in reactors with precise temperature and pressure regulation.

  • Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine can undergo various chemical reactions:

  • Oxidation: Forms corresponding ketones or carboxylic acids.

  • Reduction: Converts cyano groups to amines.

  • Substitution: Nucleophilic or electrophilic substitution to modify functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Reaction Conditions: Typically involve inert atmospheres (e.g., nitrogen or argon) and solvents like dichloromethane or tetrahydrofuran.

Major Products

  • Oxidation Products: Depending on the extent, can range from aldehydes to carboxylic acids.

  • Reduction Products: Primarily amines from nitrile reduction.

  • Substitution Products: Varied, based on the substituents introduced.

Scientific Research Applications

3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine has a broad range of applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential interactions with biological macromolecules.

  • Medicine: Explored as a potential candidate in drug discovery, particularly in anti-cancer and anti-inflammatory research.

  • Industry: Utilized in materials science for creating advanced polymeric materials.

Mechanism of Action

This compound exerts its effects through various mechanisms, contingent upon its application:

  • Molecular Targets: Interacts with specific proteins or enzymes, potentially inhibiting or modifying their function.

  • Pathways: Can modulate biochemical pathways, leading to altered cellular responses, particularly in disease models.

Comparison with Similar Compounds

  • 2-(2-Furyl)-5-methyl-1,3-oxazole

  • 3-Cyano-2-pyridinecarboxylic acid

  • 4-Methoxybenzyl alcohol derivatives

Hope this breakdown sheds some light on the complexity and elegance of this compound. Anything specific you'd like to explore further?

Properties

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

2-[[4-[[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methoxy]-3-methoxyphenyl]methoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C23H19N3O5/c1-15-18(26-23(31-15)20-6-4-10-28-20)14-29-19-8-7-16(11-21(19)27-2)13-30-22-17(12-24)5-3-9-25-22/h3-11H,13-14H2,1-2H3

InChI Key

CDINHPHUIHRULP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)COC3=C(C=C(C=C3)COC4=C(C=CC=N4)C#N)OC

Origin of Product

United States

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